molecular formula C15H22N4O3 B14265546 1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one CAS No. 141018-16-8

1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one

Cat. No.: B14265546
CAS No.: 141018-16-8
M. Wt: 306.36 g/mol
InChI Key: ZGQGLFQAFQHIFA-GXTWGEPZSA-N
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Description

1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the hydroxymethyl group. The pyrimidin-2(1H)-one moiety is then synthesized and coupled with the oxolan derivative. The final step involves the formation of the (E)-[(piperidin-1-yl)methylidene]amino group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the piperidin-1-yl moiety .

Scientific Research Applications

1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

141018-16-8

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-(piperidin-1-ylmethylideneamino)pyrimidin-2-one

InChI

InChI=1S/C15H22N4O3/c20-10-12-4-5-14(22-12)19-9-6-13(17-15(19)21)16-11-18-7-2-1-3-8-18/h6,9,11-12,14,20H,1-5,7-8,10H2/t12-,14+/m0/s1

InChI Key

ZGQGLFQAFQHIFA-GXTWGEPZSA-N

Isomeric SMILES

C1CCN(CC1)C=NC2=NC(=O)N(C=C2)[C@H]3CC[C@H](O3)CO

Canonical SMILES

C1CCN(CC1)C=NC2=NC(=O)N(C=C2)C3CCC(O3)CO

Origin of Product

United States

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